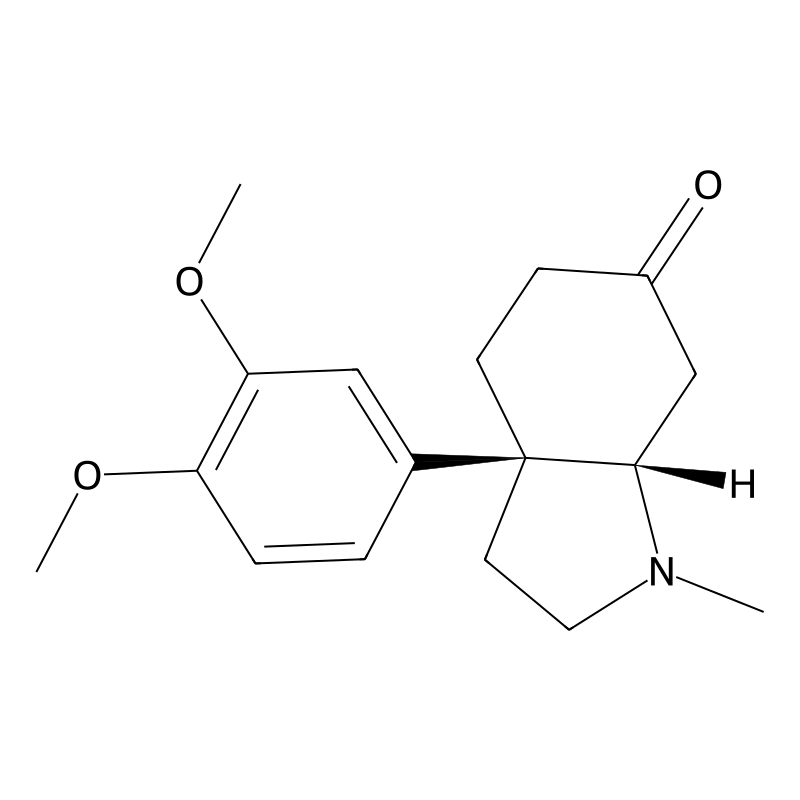

Mesembrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(-)-Mesembrine has been reported in Mesembryanthemum ladismithiense, Mesembryanthemum cordifolium, and other organisms with data available.

Mesembrine is the principal psychoactive alkaloid derived from Sceletium tortuosum, structurally characterized by its aryloctahydroindole core. In procurement and laboratory contexts, it is supplied as a highly pure (≥98%) crystalline solid or ethanol solution, offering stable solubility in chloroform and ethanol (approximately 10 mg/mL) . Unlike crude botanical extracts, pure mesembrine allows for exact molar dosing in neuropharmacological assays. It is primarily utilized as a high-affinity serotonin transporter (SERT) inhibitor and a pharmacological tool for studying monoamine release mechanisms, making it a critical reference standard for advanced psychiatric and neurodegenerative disease modeling [1].

Research Fit

Substituting pure mesembrine with crude Sceletium extracts (which typically contain only ~0.4% total alkaloids with wildly fluctuating mesembrine-to-mesembrenone ratios) introduces severe batch-to-batch variability and multi-target confounding in in vitro assays [1]. Furthermore, substituting mesembrine with its closest structural analog, mesembrenone, fundamentally alters the experimental mechanism; mesembrenone is heavily biased toward phosphodiesterase-4 (PDE4) inhibition, whereas mesembrine is highly selective for SERT [2]. For researchers requiring precise isolation of serotonergic pathways without overwhelming PDE4 interference, utilizing pure mesembrine is a methodological requirement rather than a mere preference [3].

Substitution Risk

References

- [1] Smith, M. T., et al. 'The Distribution of Mesembrine Alkaloids in Selected Taxa of the Mesembryanthemaceae and their Modification in the Sceletium Derived Kougoed.' Pharmaceutical Biology 36.3 (1998): 173-179.

- [2] Harvey, A. L., et al. 'Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids.' Journal of Ethnopharmacology 137.3 (2011): 1124-1129.

- [3] Coetzee, D. D., et al. 'High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor.' Journal of Ethnopharmacology 177 (2016): 111-119.

SERT Affinity vs. Mesembrenone

In competitive radioligand binding assays, pure mesembrine demonstrates exceptionally high affinity for the serotonin transporter (SERT), significantly outperforming its closest structural analog, mesembrenone [1].

| Evidence Dimension | SERT Binding Affinity (Ki) |

| Target Compound Data | Ki = 1.4 nM |

| Comparator Or Baseline | Mesembrenone (Ki = 27 nM) |

| Quantified Difference | ~19.3-fold higher affinity for mesembrine |

| Conditions | In vitro 5-HT transporter binding assay |

Ensures maximum serotonergic pathway activation at lower concentrations, making it the required standard for SERT-specific neuropharmacological modeling.

PDE4 Inhibition vs. Mesembrenone

While crude extracts exhibit dual SERT/PDE4 inhibition, isolated mesembrine shows a markedly different profile compared to mesembrenone regarding PDE4B inhibition, exhibiting significantly lower potency [1].

| Evidence Dimension | PDE4B Inhibition (IC50) |

| Target Compound Data | IC50 = 7.8 µg/mL |

| Comparator Or Baseline | Mesembrenone (IC50 = 0.47 µg/mL) |

| Quantified Difference | ~16.6-fold lower PDE4 inhibition potency for mesembrine |

| Conditions | In vitro PDE4B enzymatic assay |

Allows researchers to decouple SERT-driven effects from PDE4-driven mechanisms, which is impossible when using crude extracts or mesembrenone.

VMAT-2 Upregulation vs. SSRIs

Unlike standard clinical SSRIs which only block reuptake, mesembrine functions as a monoamine releasing agent by significantly upregulating vesicular monoamine transporter-2 (VMAT-2) expression [1].

| Evidence Dimension | VMAT-2 Expression Modulation |

| Target Compound Data | Significant upregulation of VMAT-2 |

| Comparator Or Baseline | Citalopram (No VMAT-2 upregulation) |

| Quantified Difference | Distinct dual-action mechanism (reuptake inhibition + monoamine release) vs single-action SSRI |

| Conditions | Human astrocytes and mouse hippocampal neurons (15-30 min exposure) |

Justifies the procurement of mesembrine as a specialized pharmacological tool compound rather than relying on generic SSRIs for monoamine transport studies.

Reproducibility vs. Botanical Extracts

Crude Sceletium extracts exhibit extreme batch-to-batch variability, with mesembrine content fluctuating between 42% and 82% of total alkaloids, making them unsuitable for precise pharmacological profiling [1]. Procuring pure mesembrine (≥98% purity) ensures exact molar dosing and eliminates the matrix effects of competing alkaloids.

| Evidence Dimension | Active Pharmaceutical Ingredient (API) Variance |

| Target Compound Data | ≥98% guaranteed purity (pure mesembrine) |

| Comparator Or Baseline | Crude extract (42%–82% variance in mesembrine fraction) |

| Quantified Difference | Elimination of up to 40% batch-to-batch compositional variance |

| Conditions | GC-MS and UHPLC analytical profiling |

Pure mesembrine is strictly required for reproducible laboratory workflows and as a reliable reference standard in quality control, where botanical extracts fail due to inconsistency.

Serotonergic Pathway Isolation

Due to its ~19.3-fold higher SERT affinity and 16.6-fold lower PDE4 affinity compared to mesembrenone, pure mesembrine is the scientifically justified choice for in vitro models requiring strict isolation of serotonin reuptake inhibition without confounding phosphodiesterase activity [1].

VMAT-2 and Monoamine Release Assays

Because mesembrine upregulates VMAT-2—a feature absent in standard baseline SSRIs like citalopram—it is highly valuable as a positive control or tool compound in assays measuring vesicular monoamine transport and release dynamics in hippocampal neurons [2].

Nutraceutical Quality Control Standardization

As crude Sceletium tortuosum extracts fluctuate wildly in alkaloid ratios (42% to 82% mesembrine variance among total alkaloids), procuring pure mesembrine (≥98%) is essential for developing validated GC-MS and UHPLC analytical methods and calibrating reference standards for commercial botanical products [3].

Application Fit Matrix

References

- [1] Harvey, A. L., et al. 'Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids.' Journal of Ethnopharmacology 137.3 (2011): 1124-1129.

- [2] Coetzee, D. D., et al. 'High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor.' Journal of Ethnopharmacology 177 (2016): 111-119.

- [3] Makolo, F., et al. 'Skeletons in the closet? – Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer.' bioRxiv (2023).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

423182RCI5

Wikipedia

Explore Compound Types